C-(4-Methoxy-phenyl)-C-phenyl-methylamine
Description
Structural and Chemical Significance in Organic Chemistry
The structural architecture of C-(4-Methoxy-phenyl)-C-phenyl-methylamine is pivotal to its chemical behavior and utility. The molecule possesses a chiral center at the methine carbon, meaning it can exist as a pair of enantiomers. This chirality is a crucial feature, as the biological activity of chiral molecules is often enantiomer-dependent.
The presence of two different aryl groups (phenyl and 4-methoxyphenyl) introduces electronic asymmetry. The methoxy (B1213986) group on one of the phenyl rings is an electron-donating group, which can influence the reactivity of the aromatic ring and the properties of the adjacent benzylic position. The primary amine group is a key functional handle, allowing for a wide array of chemical transformations, including N-alkylation, acylation, and the formation of imines and amides. These reactions enable the incorporation of the benzhydryl moiety into larger, more complex molecular frameworks.
The significance of this compound in organic chemistry lies in its role as a versatile building block. The diarylmethylamine unit is a privileged scaffold found in numerous biologically active compounds. Therefore, this compound serves as a valuable precursor for the synthesis of novel pharmaceutical agents and other functional organic materials.
| Property | Value |
| IUPAC Name | (4-methoxyphenyl)(phenyl)methanamine |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.27 g/mol |
| CAS Number | 2538-34-3 |
| Appearance | White to light yellow solid |
| Melting Point | Approximately 78-79 °C |
| Boiling Point | Approximately 355.1 °C |
Historical Context of Research and Development Trajectories
The research trajectory of this compound is intrinsically linked to the broader exploration of benzhydryl amines, a class of compounds that has been of interest to organic chemists for over a century due to their prevalence in dyes, materials, and pharmaceuticals. Early synthetic methods for unsymmetrical benzhydryl amines often involved multi-step sequences.
One of the common historical approaches to synthesizing compounds of this nature involves the reaction of a Grignard reagent, such as benzyl (B1604629) magnesium bromide, with a substituted benzophenone, like p-methoxybenzophenone. The resulting diaryl carbinol can then be converted to the corresponding amine through various amidation techniques. Another established route is the reduction of the corresponding imine (Schiff base), formed by the condensation of p-anisidine (B42471) and benzaldehyde. This reduction can be achieved using various reducing agents, including sodium borohydride (B1222165). mdpi.com
The development of more efficient and stereoselective synthetic methods has been a continuous focus of research. The evolution of its applications has seen a shift from its use as a simple organic intermediate to a key component in the construction of complex, high-value molecules, particularly in the pharmaceutical industry. The recognition of the diarylmethylamino moiety as a pharmacophore in various drug classes has spurred further investigation into the synthesis and derivatization of compounds like this compound.
Current Research Frontiers and Future Directions in the Study of this compound
Current research involving this compound and its derivatives is multifaceted, with significant efforts directed towards the development of novel synthetic methodologies and the exploration of new applications.
Detailed Research Findings:
Recent studies have focused on the catalytic asymmetric synthesis of chiral amines, a field where derivatives of this compound could serve as important targets or intermediates. The development of efficient catalysts for the enantioselective synthesis of unsymmetrical diarylmethylamines remains an active area of investigation. Furthermore, the use of this compound as a scaffold for the generation of libraries of potential drug candidates is a prominent theme in medicinal chemistry research. For instance, the amine functionality can be readily derivatized to introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships.
Computational studies, including Density Functional Theory (DFT) calculations, are being increasingly employed to understand the structural and electronic properties of this and related molecules. These theoretical investigations provide valuable insights into the molecule's reactivity, spectroscopic properties, and potential intermolecular interactions, which can guide the design of new experiments and applications. researchgate.net
Future Directions:
The future of research on this compound is likely to be driven by the ever-present demand for new therapeutic agents and functional materials. Key future directions include:
Asymmetric Catalysis: The development of novel and highly efficient catalytic systems for the enantioselective synthesis of this compound and its analogs will continue to be a major focus. This will provide access to enantiomerically pure compounds, which are crucial for the development of modern pharmaceuticals.
Medicinal Chemistry: The compound will likely continue to be utilized as a key building block for the synthesis of new bioactive molecules. Its structural features make it an attractive starting point for the design of inhibitors for various enzymes and receptors.
Materials Science: The incorporation of the this compound moiety into polymeric or supramolecular structures could lead to the development of new materials with interesting optical, electronic, or self-assembly properties. The aromatic rings and the amine group provide sites for non-covalent interactions that can be exploited in materials design.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDBCXKVTJDKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967100 | |
| Record name | 1-(4-Methoxyphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2538-34-3, 5267-46-9 | |
| Record name | 2538-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for C 4 Methoxy Phenyl C Phenyl Methylamine and Its Analogs
Strategic Approaches to C-N Bond Formation
The formation of the pivotal C-N bond in diarylmethylamines is a cornerstone of their synthesis. Key strategies focus on creating this bond from readily available carbonyl compounds or through the coupling of aryl precursors with an amine source.
Reductive amination is a widely employed and versatile method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of C-(4-Methoxy-phenyl)-C-phenyl-methylamine, the precursor is 4-methoxybenzophenone, which reacts with an ammonia (B1221849) source.
The direct, one-pot reaction combines the ketone, amine source, and reducing agent. wikipedia.org The choice of reducing agent is critical to selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound. nih.gov Several borohydride-based reagents have been optimized for this purpose.
Common reducing agents and their characteristics include:
Sodium Borohydride (B1222165) (NaBH₄): A powerful reducing agent that can reduce both the imine and the starting ketone. wikipedia.org Its use may require a two-step process where the imine is formed first, followed by the addition of the reducing agent to minimize side reactions. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is particularly effective under mildly acidic conditions (pH 4-5), where imine formation is favorable. masterorganicchemistry.comharvard.edu It selectively reduces the protonated iminium ion over the ketone, making it ideal for one-pot reactions. wikipedia.orgharvard.edu However, it can release toxic cyanide byproducts. wikipedia.orgharvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and highly selective reducing agent that has become popular for reductive aminations. nih.govharvard.edu It is effective for a wide range of substrates, including ketones and both primary and secondary amines, and it avoids the use of cyanide. wikipedia.orgharvard.edu Acetic acid is often used as a catalyst. harvard.edu
Optimization of the reaction often involves adjusting the solvent, temperature, and pH to maximize the yield and purity of the desired amine. Solvents like methanol (B129727) or 1,2-dichloroethane (B1671644) (DCE) are commonly used. harvard.edumdpi.com
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, sequential addition | Cost-effective, readily available | Low selectivity, can reduce starting ketone wikipedia.orgmasterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 4-5 | High selectivity for iminium ions masterorganicchemistry.comharvard.edu | Toxic cyanide byproducts wikipedia.orgharvard.edu |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This methodology has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods. wikipedia.orgnih.gov It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org
For the synthesis of a primary diarylmethylamine like this compound, this reaction can be adapted using an ammonia equivalent or ammonia itself. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst. wikipedia.org
Key components of the Buchwald-Hartwig amination system include:
Palladium Precursor: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and [Pd(π-cinnamyl)Cl]₂. uwindsor.capolyu.edu.hk
Ligand: The choice of phosphine (B1218219) ligand is crucial for the reaction's success. Bulky, electron-rich ligands such as XPhos, SPhos, and BrettPhos enhance the rates of oxidative addition and reductive elimination, improving reaction efficiency. youtube.com
Base: A non-nucleophilic strong base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). uwindsor.ca The base strength can influence functional group tolerance. uwindsor.ca
Aryl Halide: Aryl bromides, chlorides, and iodides can be used as coupling partners. organic-chemistry.org
The development of specialized catalyst systems now allows for the direct coupling of aryl halides with ammonia, providing a direct route to primary arylamines. organic-chemistry.orgacsgcipr.org
Table 2: Typical Components for Buchwald-Hartwig Amination
| Component | Examples | Function |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes catalyst, promotes key reaction steps wikipedia.orgyoutube.com |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine nucleophile uwindsor.ca |
Precursor Design and Synthesis for Convergent and Divergent Routes
The strategic design of synthetic routes allows for either the targeted synthesis of a single molecule (convergent) or the creation of a library of related analogs from a common intermediate (divergent).
A convergent synthesis for this compound could involve the preparation of two key fragments that are later joined. For example, one route involves the addition of a Grignard reagent to a nitrile. The synthesis of 4,4'-dimethoxybenzhydrylamine (B98210) has been optimized using the addition of a Grignard reagent to a benzonitrile (B105546) followed by reduction with sodium borohydride under mild conditions. researchgate.net This approach can be adapted by using phenylmagnesium bromide as the Grignard reagent and 4-methoxybenzonitrile (B7767037) as the electrophile, followed by reduction of the resulting imine.
A divergent synthesis strategy aims to produce a variety of analogs from a common precursor. nih.gov Starting with this compound, the primary amine group can be functionalized to produce a range of secondary and tertiary amines. Alternatively, a common intermediate, such as an N-protected diarylmethylamine, could be subjected to various late-stage functionalization reactions on either of the aromatic rings to generate a library of structurally diverse compounds. This approach is efficient for exploring structure-activity relationships in drug discovery and materials science. nih.gov
Stereoselective Synthesis of Enantiopure this compound
The central carbon atom in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. The synthesis of a single enantiomer (enantiopure form) is often required and can be achieved through stereoselective methods such as the use of chiral auxiliaries or asymmetric catalysis.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a reaction to produce one diastereomer preferentially over the other. researchgate.net After the key stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
In the context of diarylmethylamine synthesis, a chiral auxiliary can be attached to the nitrogen atom of an imine precursor. The chiral environment created by the auxiliary then guides the addition of a nucleophile (e.g., in a Grignard reaction or a reduction) to one face of the imine C=N double bond. The Ellman auxiliary, for instance, has been widely applied for the asymmetric synthesis of amines. Another versatile auxiliary is pseudoephenamine, which has shown remarkable stereocontrol in alkylation reactions. nih.govharvard.edu The diastereomeric products can often be separated by chromatography or crystallization, followed by cleavage of the auxiliary to release the desired chiral amine.
Asymmetric catalysis is a highly efficient method for producing enantiopure compounds, where a small amount of a chiral catalyst generates a large quantity of a single enantiomeric product. Chiral diarylmethylamines are important structural motifs, and several catalytic asymmetric strategies have been developed for their synthesis. researchgate.netresearchgate.net
One prominent method is the asymmetric hydrogenation of an imine precursor. This involves using a transition metal catalyst (e.g., iridium or rhodium) complexed with a chiral ligand. The catalyst facilitates the addition of hydrogen across the C=N double bond in a stereocontrolled manner, leading to high enantiomeric excess (ee). For example, the asymmetric reductive amination of ketones can be achieved using an iridium catalyst with a chiral ligand, where ammonium (B1175870) formate (B1220265) serves as both the nitrogen and hydrogen source. mdpi.com
Another advanced strategy is palladium-catalyzed enantioselective C-H activation . This approach can functionalize a C-H bond on one of the aryl rings under the direction of a chiral ligand, creating the stereocenter with high enantioselectivity. acs.orgacs.org For instance, an enantioselective C-H iodination reaction using a palladium catalyst and a chiral mono-N-protected amino acid (MPAA) ligand has been developed to produce chiral diarylmethylamines. acs.orgacs.org The reaction proceeds with high yield and excellent enantioselectivity (up to 98% ee). acs.orgacs.org
Table 3: Selected Asymmetric Catalytic Methods for Diarylmethylamines
| Method | Catalyst/Ligand System | Key Features | Reported Enantioselectivity |
|---|---|---|---|
| Asymmetric Reductive Amination | Iridium complex with chiral ligand | One-pot conversion of ketone to chiral amine mdpi.com | High yield and ee (e.g., 96% ee) mdpi.com |
| Asymmetric Hydrogenation | Rhodium or Iridium with chiral phosphine ligands | High turnover numbers, effective for imines | Often requires ortho-substitution for high ee acs.org |
Multi-Component Reactions Incorporating the Aminobenzhydryl Moiety
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach is highly valued for its efficiency, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. For the synthesis of molecules containing the aminobenzhydryl moiety, such as this compound, several MCRs are particularly noteworthy.
Key among these is the Petasis borono-Mannich (PBM) reaction. This versatile reaction involves the condensation of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.org The Petasis reaction is well-suited for creating the diarylmethylamine framework by reacting an amine with an aldehyde and an aryl boronic acid. nih.govorganic-chemistry.org For instance, analogs of the target compound can be synthesized by reacting ammonia (or a primary amine), a substituted benzaldehyde, and a corresponding arylboronic acid. The reaction proceeds through the formation of an imine, which then reacts with the boronic acid. organic-chemistry.org This methodology offers a direct route to α-arylglycines and other complex amines. nih.gov
Another significant class of MCRs are isocyanide-based reactions, such as the Ugi and Passerini reactions. The Ugi four-component reaction (Ugi-4CR) combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives. nih.gov By carefully selecting the starting materials, this reaction can be adapted to generate scaffolds related to the aminobenzhydryl core. The Passerini three-component reaction, involving an aldehyde (or ketone), a carboxylic acid, and an in isocyanide, yields α-acyloxy amides. wikipedia.orgorganic-chemistry.org While not directly producing the target amine, the products of these reactions can serve as versatile intermediates that can be further modified to obtain the desired aminobenzhydryl structure.
The following table summarizes findings from various studies on the synthesis of benzhydryl amine analogs using multi-component reactions.
| Reaction Type | Catalyst/Solvent | Key Reactants | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Petasis borono-Mannich | Chitosan (biopolymer) | Aldehydes, Amines, Aryl Boronic Acids | Alkylaminophenols | Very Good to Excellent | nih.govacs.org |
| Petasis borono-Mannich | Cobalt Ferrite (B1171679) Nanoparticles (CoFe₂O₄) | Salicylaldehydes, Secondary Amines, Aryl Boronic Acids | Alkylaminophenols | Not specified (short reaction time) | nih.govacs.org |
| Ugi Reaction | Methanol or 2,2,2-trifluoroethanol | Amine, Aldehyde, Carboxylic Acid, Isocyanide | α-acylaminoamides | Varies | nih.govnih.gov |
| Passerini Reaction | Aprotic solvents | Aldehyde, Carboxylic Acid, Isocyanide | α-acyloxyamides | Good | wikipedia.orgorganic-chemistry.org |
Green Chemistry Approaches and Sustainable Synthesis Protocols
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmacologically relevant molecules like this compound.
A prominent green strategy is the use of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and cleaner reactions with fewer byproducts. youtube.comoatext.com This technique is particularly effective for MCRs and can often be performed under solvent-free conditions, further enhancing its environmental credentials. cem.comresearchgate.net The direct absorption of energy by the reactants leads to efficient and uniform heating, which is a significant advantage over conventional heating methods. youtube.com
Solvent-free reactions , or neat reactions, represent another cornerstone of green synthesis. By eliminating the solvent, this approach reduces waste, cost, and the environmental hazards associated with volatile organic compounds. cem.com Several MCRs for the synthesis of benzhydryl amine derivatives have been successfully performed under solvent-free conditions, sometimes facilitated by microwave irradiation or the use of solid-supported catalysts. nih.govacs.org For example, the synthesis of Betti bases, a type of 1-aminoalkyl-2-phenol, has been achieved via a solvent-free MCR using a reusable sulfated polyborate catalyst. acs.org
The development of sustainable and reusable catalysts is a key area of green chemistry research. Instead of stoichiometric reagents, catalytic amounts of substances that can be easily recovered and reused are preferred. For the synthesis of benzhydryl amines, several innovative catalytic systems have been reported. These include biocompatible catalysts like chitosan, a biodegradable polymer, and heterogeneous catalysts such as cobalt ferrite nanoparticles. nih.govacs.org These catalysts not only promote the desired reaction but can also be recycled multiple times without a significant loss of activity, making the process more economical and sustainable. nih.govacs.org
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, and can provide high levels of stereoselectivity for the synthesis of chiral amines. google.com For instance, lipase-catalyzed resolution has been explored for the synthesis of chiral 1-(4-methoxyphenyl) ethylamine, a related structure. google.com
The table below details various green chemistry approaches applied to the synthesis of benzhydryl amine analogs.
| Green Approach | Methodology/Catalyst | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Microwave Irradiation | Solvent-free or reduced solvent | Rapid reaction times, increased yields, cleaner products | youtube.comoatext.com |
| Solvent-Free Reaction | Sulfated Polyborate | Neat reaction conditions | Reduced waste, catalyst reusable up to 4 times | acs.org |
| Reusable Catalyst | Cobalt Ferrite Nanoparticles (CoFe₂O₄) | Petasis-Borono-Mannich Reaction | Catalyst reusable up to 5 times without significant loss of activity | nih.govacs.org |
| Biopolymer Catalyst | Chitosan | Petasis borono-Mannich Reaction | Biodegradable, reusable, short reaction time, no purification needed | nih.govacs.org |
| Biocatalysis | Lipase B enzyme | Enzymatic resolution | High stereoselectivity, mild reaction conditions | google.com |
Chemical Reactivity and Mechanistic Investigations of C 4 Methoxy Phenyl C Phenyl Methylamine
Reactions at the Amine Functionality
The primary amine group is a key center of reactivity in the molecule, primarily due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character.
The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, enabling it to react with a wide array of electrophiles. This reactivity is fundamental to the derivatization of C-(4-Methoxy-phenyl)-C-phenyl-methylamine. Common derivatization patterns involve acylation, alkylation, and condensation with carbonyl compounds.
Acylation: The amine readily reacts with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. For instance, reaction with succinic anhydride (B1165640) leads to the formation of an N-substituted succinamic acid, which can subsequently be cyclized to the corresponding succinimide. researchgate.netmdpi.com
Alkylation: As a nucleophile, the amine can attack alkyl halides in an SN2 reaction to yield secondary and tertiary amines. However, this method can sometimes lead to overalkylation, producing quaternary ammonium (B1175870) salts. Reductive amination provides a more controlled route to N-alkylation.
Condensation with Carbonyls: The primary amine undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net These imines are important intermediates themselves and can be reduced to form secondary amines. mdpi.com
Derivatization for Analysis: Chemical derivatization is often employed to enhance the volatility and thermal stability of amines for analysis by gas chromatography-mass spectrometry (GC-MS). Reagents such as fluoroacylating agents (e.g., trifluoroacetyl anhydride) react with the amine to form derivatives that are more suitable for chromatographic analysis. jfda-online.com
| Reaction Type | Electrophilic Reagent | Product Type |
|---|---|---|
| Acylation | Acid Chloride (R-COCl) | N-Substituted Amide |
| Acylation | Acid Anhydride ((RCO)₂O) | N-Substituted Amide |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
| Condensation | Aldehyde (R-CHO) | Imine (Schiff Base) |
| Condensation | Ketone (R-CO-R') | Imine (Schiff Base) |
The amine group can undergo various oxidation reactions, while reduction reactions typically involve derivatives of the amine, such as imines.
Oxidation: The oxidation of benzylamines, a class of compounds to which this compound belongs, has been studied with various oxidizing agents. Oxidation with reagents like cetyltrimethylammonium permanganate (B83412) (CTAP) typically yields the corresponding aldimine. ias.ac.in Mechanistic studies suggest that the reaction proceeds via the cleavage of an α-C–H bond in the rate-determining step. ias.ac.in Electrochemical oxidation provides another pathway, generally proceeding through an initial one-electron transfer from the amine to form a radical cation, which then deprotonates to yield a radical at the α-carbon. mdpi.com Further oxidation leads to an iminium ion, which can be hydrolyzed to an aldehyde and a de-alkylated amine. mdpi.com
Reduction: The primary amine group itself is in a reduced state and does not typically undergo further reduction. However, derivatives formed from the amine can be readily reduced. For example, the imines (Schiff bases) formed by the condensation of the amine with carbonyl compounds can be selectively reduced back to amines. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). mdpi.comleah4sci.com This two-step process of imine formation followed by reduction is a key synthetic strategy known as reductive amination.
Electrophilic Aromatic Substitution on the Phenyl and Methoxy-phenyl Moieties
The molecule possesses two aromatic rings that are susceptible to electrophilic aromatic substitution (EAS), but their reactivity and the orientation of substitution are significantly different. wikipedia.org
Methoxy-phenyl Moiety: The methoxy (B1213986) group (-OCH₃) is a strong activating group due to its ability to donate electron density to the aromatic ring via resonance. vaia.comquora.com This makes the methoxy-phenyl ring significantly more reactive towards electrophiles than the unsubstituted phenyl ring. The methoxy group is an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to it. vaia.com Since the para position is already substituted, electrophilic attack will be directed to the two equivalent ortho positions (C-3 and C-5).
Phenyl Moiety: The C-(4-methoxy-phenyl)methylamine group attached to the second phenyl ring acts as an alkyl substituent. Alkyl groups are weakly activating and are also ortho, para-directors. quora.com Therefore, this ring is less reactive than the methoxy-phenyl ring but more reactive than benzene (B151609) itself. Electrophilic attack will occur at the ortho and para positions of this ring.
In a competitive reaction, electrophilic substitution will overwhelmingly occur on the more activated methoxy-phenyl ring. libretexts.org
| Reaction | Reagents | Major Product on Methoxy-phenyl Ring | Major Products on Phenyl Ring |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution at C-3/C-5 | Substitution at ortho/para positions |
| Halogenation | Br₂, FeBr₃ | Substitution at C-3/C-5 | Substitution at ortho/para positions |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Substitution at C-3/C-5 | Substitution at ortho/para positions |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Substitution at C-3/C-5 | Substitution at ortho/para positions |
Note: Substitution will preferentially occur on the more activated methoxy-phenyl ring.
Reactions Involving the Methoxy Group
The methoxy group is generally stable, but it can undergo cleavage under harsh conditions. The most characteristic reaction of the aryl methyl ether functional group is cleavage by strong protic acids, most commonly hydrobromic acid (HBr) or hydriodic acid (HI). This reaction converts the methoxy group into a hydroxyl group, transforming the 4-methoxyphenyl (B3050149) moiety into a 4-hydroxyphenyl (phenolic) moiety. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the methyl group in an SN2 mechanism, releasing methyl halide as a byproduct. Catalytic hydrogenation can also lead to methoxy group cleavage under certain conditions. science.gov
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic and thermodynamic studies of reactions involving benzylamines provide a quantitative understanding of their reactivity.
Kinetics of Oxidation: The oxidation of substituted benzylamines by cetyltrimethylammonium permanganate has been shown to be first order with respect to both the amine and the oxidizing agent. ias.ac.in Kinetic studies on the oxidation of deuterated benzylamine (B48309) (PhCD₂NH₂) revealed a significant primary kinetic isotope effect (kH/kD = 5.60 at 293 K), which confirms that the cleavage of the α-C–H bond is the rate-determining step of the reaction. ias.ac.in
Kinetics of Alkylation: Mechanistic investigations into the direct alkylation of benzylic amines have also utilized kinetic analysis. Studies have shown that such reactions can exhibit an induction period, the duration of which may depend on factors like the dissolution rate and surface area of inorganic bases like K₂CO₃ used in the reaction. researchgate.net
Thermodynamics: Thermodynamic property estimations for benzylamines and their protonated forms (aminiums) in aqueous solutions allow for the prediction of reaction favorability across different temperatures and pressures. These models are crucial for understanding reaction pathways in various conditions. mendeley.com
| Reaction Type | Key Finding | Implication | Reference |
|---|---|---|---|
| Oxidation by Permanganate | kH/kD = 5.60 | α-C–H bond cleavage is rate-determining. | ias.ac.in |
| Direct C-H Alkylation | Primary kinetic isotope effect of 4.3 | Benzylic C-H bond is broken in a rate-influencing step. | nih.gov |
| Addition to Olefins | Rates are dependent on amine and olefin structure. | Reaction proceeds via a four-center hydrogen-bonded transition state. |
Investigation of Reaction Intermediates and Transition States
Elucidating the transient species involved in the reactions of this compound is key to understanding its chemical behavior at a molecular level.
Imine Intermediates: In the direct alkylation of benzylic amines, kinetic and mechanistic evidence suggests that the reaction does not proceed directly on the amine. Instead, it involves the formation of imine intermediates, meaning a formal C(sp³)–H activation mechanistically proceeds via a C(sp²)-H activation pathway. nih.gov
Transition States in Oxidation: For the oxidation of benzylamines, a mechanism involving a hydride-ion transfer from the amine to the oxidant in the rate-determining step has been proposed. ias.ac.in Correlation analyses suggest extensive cross-conjugation in the transition state between electron-donating substituents on the aromatic ring and the reaction center. ias.ac.in
Transition States in Nucleophilic Addition: Kinetic studies of the addition of benzylamines to activated olefins in acetonitrile (B52724) suggest the reaction occurs in a single step. The proposed mechanism involves a four-center hydrogen-bonded transition state with concurrent formation of the Cα–N and Cβ–H bonds. In contrast to reactions in aqueous solution, which can proceed through zwitterionic intermediates, these concerted pathways in aprotic solvents may not involve significant charge imbalance in the transition state.
Derivatization Strategies and Their Utility in Chemical Research
Purpose-Driven Derivatization for Enhanced Reactivity and Selectivity
The primary amine group of C-(4-Methoxy-phenyl)-C-phenyl-methylamine is a nucleophilic center, readily participating in a variety of chemical reactions. However, its reactivity and the selectivity of its reactions can be precisely modulated through derivatization. By converting the -NH2 group into other functional moieties, chemists can control steric hindrance, electronic effects, and directing-group capabilities, thereby influencing the outcome of subsequent transformations.
One common strategy is N-acylation , the reaction with acylating agents such as acid chlorides or anhydrides, to form amides. This transformation significantly alters the electronic properties of the nitrogen atom, making it less nucleophilic and basic. This modulation is crucial in multi-step syntheses where the high reactivity of the primary amine might interfere with reactions at other sites of a molecule. For instance, the formation of an N-acetyl derivative can prevent unwanted side reactions during electrophilic aromatic substitution on either of the phenyl rings.
Furthermore, the introduction of specific acyl groups can serve as a directing group, influencing the regioselectivity of subsequent reactions. The steric bulk of the acyl group can also be strategically varied to control the stereochemical outcome of reactions at nearby chiral centers.
Another key derivatization strategy involves the formation of imines (Schiff bases) through condensation with aldehydes or ketones. This reversible reaction is often employed to temporarily protect the amine or to activate the molecule for specific transformations. The resulting C=N double bond can participate in various reactions, such as reductions to secondary amines or additions of nucleophiles, providing a versatile handle for further molecular elaboration.
Derivatization for Chromatographic and Spectroscopic Analysis
Derivatization plays a critical role in the analytical determination of this compound, particularly in chromatographic and spectroscopic techniques. These modifications are designed to enhance detectability, improve separation efficiency, and enable the differentiation of stereoisomers.
Reagents for Improved Detection Sensitivity
In techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), the inherent properties of this compound may not be optimal for sensitive detection. Derivatization with specific reagents can introduce chromophores or fluorophores, significantly enhancing its response to UV-Vis or fluorescence detectors.
Common derivatizing agents for primary amines that lead to improved detection sensitivity include:
| Derivatizing Reagent | Functional Group Introduced | Detection Method |
| Dansyl chloride | Dansyl | Fluorescence |
| 2,4-Dinitrofluorobenzene (DNFB) | Dinitrophenyl (DNP) | UV-Vis |
| o-Phthalaldehyde (OPA) with a thiol | Isoindole | Fluorescence |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Fluorenylmethyloxycarbonyl (Fmoc) | UV-Vis, Fluorescence |
These reagents react with the primary amine to form stable derivatives that exhibit strong absorption or emission at specific wavelengths, thereby lowering the limits of detection and quantification.
For GC analysis, derivatization is often employed to increase the volatility and thermal stability of the analyte. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the amine to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, resulting in a less polar and more volatile compound suitable for GC separation and mass spectrometric (MS) detection.
Chiral Derivatizing Agents for Enantiomeric Analysis
This compound possesses a chiral center at the carbon atom bearing the amine and the two phenyl groups. The separation and quantification of its enantiomers are often crucial in pharmaceutical and biological studies. Chiral derivatization is a powerful technique to achieve this, involving the reaction of the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers.
Diastereomers have different physical properties and can be separated by standard achiral chromatographic techniques such as HPLC or GC. Common chiral derivatizing agents for amines include:
| Chiral Derivatizing Agent (CDA) | Resulting Diastereomer |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Mosher's amides |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) | Marfey's derivatives |
| (1R)-(-)-Menthyl chloroformate | Menthyl carbamates |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Thiourea derivatives |
The separated diastereomers can then be quantified, providing the enantiomeric ratio of the original sample. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can also be used to determine enantiomeric purity by observing distinct signals for the resulting diastereomers.
Synthesis of Novel Functional Materials via Derivatization
The derivatization of this compound serves as a foundational step in the synthesis of novel functional materials with tailored properties. The introduction of specific functionalities through derivatization can lead to the creation of polymers, liquid crystals, and materials for electronic applications.
The primary amine group is a key reactive site for polymerization reactions. For instance, it can react with diacyl chlorides or dicarboxylic acids to form polyamides . The rigid benzhydryl backbone of the parent molecule can impart desirable thermal and mechanical properties to the resulting polymers. The methoxy (B1213986) group on one of the phenyl rings can also influence the solubility and processing characteristics of these materials.
Furthermore, the derivatization of this compound with mesogenic (liquid-crystal-inducing) units can lead to the formation of liquid crystalline materials . The rigid core of the molecule, combined with flexible peripheral chains introduced via derivatization, can promote the formation of ordered, yet fluid, phases. These materials are of interest for applications in displays and sensors.
In the realm of materials for electronics, derivatives of this compound could potentially be explored as components of organic light-emitting diodes (OLEDs) . The aromatic nature of the molecule provides a scaffold that can be functionalized with electron-donating or electron-withdrawing groups to tune its electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These properties are critical for efficient charge transport and emission in OLED devices.
Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within C-(4-Methoxy-phenyl)-C-phenyl-methylamine can be determined.
One-dimensional NMR spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental information regarding the chemical environment of each unique proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methine proton, and the amine protons.
Aromatic Protons: The protons on the unsubstituted phenyl ring and the 4-methoxyphenyl (B3050149) ring will appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The protons on the 4-methoxyphenyl ring are expected to show a characteristic AA'BB' splitting pattern due to their chemical and magnetic equivalence.
Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is anticipated around δ 3.8 ppm, which is characteristic of a methoxy group attached to an aromatic ring.
Methine Proton (-CH-): The single proton attached to the benzylic carbon, being adjacent to two aromatic rings and the amine group, is expected to resonate as a singlet or a broadened singlet further downfield, likely in the range of δ 5.0-5.5 ppm.
Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet. The chemical shift of these protons is highly variable and can be influenced by factors such as solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, a total of 11 distinct carbon signals are expected (accounting for symmetry in the para-substituted phenyl ring).
| Carbon Atom | Expected Chemical Shift (ppm) |
| Quaternary Carbon (C-ipso, phenyl) | 140-145 |
| Quaternary Carbon (C-ipso, methoxyphenyl) | 130-135 |
| Quaternary Carbon (C-para, methoxyphenyl) | 158-162 |
| Aromatic CH (phenyl) | 125-130 |
| Aromatic CH (methoxyphenyl) | 113-118 and 128-132 |
| Methine Carbon (-CH-) | 55-65 |
| Methoxy Carbon (-OCH₃) | ~55 |
Please note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Two-dimensional NMR techniques are instrumental in establishing the connectivity between different atoms and deducing the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would primarily show correlations between the adjacent aromatic protons on both the phenyl and the 4-methoxyphenyl rings, helping to confirm their assignments.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the proton signals to their corresponding carbon atoms. For instance, the methine proton signal would show a cross-peak with the methine carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between carbon and proton atoms. This technique is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected between the methoxy protons and the C4 carbon of the methoxyphenyl ring, and between the methine proton and the ipso-carbons of both aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In the context of this compound, NOESY could reveal through-space interactions between the methine proton and the ortho-protons of the aromatic rings, providing insights into the preferred conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₄H₁₅NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value to confirm the molecular formula.
| Ion | Calculated Exact Mass |
| [C₁₄H₁₅NO + H]⁺ | 214.1226 |
Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable clues about the molecule's structure.
Common fragmentation pathways for benzhydrylamine derivatives include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable benzylic cation.
Loss of the Amine Group: The loss of the -NH₂ group as a neutral radical can occur.
Cleavage of the Phenyl and Methoxyphenyl Groups: Fragmentation involving the aromatic rings can lead to the formation of characteristic ions. For instance, the tropylium (B1234903) ion (m/z 91) is a common fragment from benzyl-containing compounds. The presence of the methoxy group will also influence the fragmentation, potentially leading to the formation of a methoxy-substituted tropylium ion.
| Fragment Ion (m/z) | Possible Structure/Origin |
| 213 | Molecular Ion [M]⁺ |
| 198 | Loss of NH₂ |
| 183 | Loss of CH₃O |
| 106 | [C₇H₆O]⁺ (from methoxyphenyl ring) |
| 91 | [C₇H₇]⁺ (tropylium ion from phenyl ring) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Please note: The relative intensities of these fragments can provide further structural information.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups.
N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching (from the methoxy and methine groups) will be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.
C-O Stretching: The C-O stretching of the aryl ether (methoxy group) will likely produce a strong band around 1250 cm⁻¹ (asymmetric stretch) and a weaker band around 1040 cm⁻¹ (symmetric stretch).
N-H Bending: The N-H bending (scissoring) vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3300-3500 | IR |
| Aromatic C-H Stretch | >3000 | IR, Raman |
| Aliphatic C-H Stretch | <3000 | IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| C-N Stretch | 1250-1350 | IR |
| C-O Stretch (Aryl Ether) | ~1250 (asym), ~1040 (sym) | IR |
| N-H Bend | 1590-1650 | IR |
By integrating the data obtained from these diverse spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further studies of its chemical and physical properties.
Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule. sfr.canih.gov These techniques probe the vibrational modes of chemical bonds, which absorb energy at characteristic frequencies, providing a unique "molecular fingerprint." libretexts.org While FTIR spectroscopy measures the absorption of infrared light by polar bonds, Raman spectroscopy measures the inelastic scattering of laser light, showing high selectivity for symmetric and polarizable bonds. sfr.calabmanager.comsapub.org
For this compound, the key functional groups—a primary amine (-NH₂), an aryl ether (-O-CH₃), and two distinct aromatic rings (phenyl and p-substituted phenyl)—give rise to a series of characteristic absorption bands. The analysis of these bands allows for unambiguous confirmation of the compound's covalent structure.
The expected characteristic vibrational frequencies for this compound are summarized below, based on established correlation tables for similar functional groups. vscht.czajol.infolibretexts.org
Interactive Data Table: Expected Vibrational Spectroscopy Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Spectroscopy Method |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Medium | FTIR/Raman |
| Primary Amine (N-H) | Scissoring (Bend) | 1590 - 1650 | Medium to Strong | FTIR |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak | FTIR/Raman |
| Alkyl C-H (methoxy) | Stretch | 2850 - 2960 | Medium | FTIR/Raman |
| Aromatic C=C | Ring Stretch | 1450 - 1600 (multiple bands) | Medium to Strong | FTIR/Raman |
| Aryl Ether (C-O) | Asymmetric Stretch | 1230 - 1270 | Strong | FTIR |
| Aryl Ether (C-O) | Symmetric Stretch | 1020 - 1075 | Medium | FTIR |
| C-N | Stretch | 1020 - 1250 | Medium to Weak | FTIR |
The N-H stretching vibrations typically appear as two distinct bands for a primary amine. libretexts.org Aromatic C-H stretches are characteristically found at wavenumbers just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches which appear just below 3000 cm⁻¹. vscht.cz The strong absorption band anticipated around 1250 cm⁻¹ is a key indicator of the aryl-alkyl ether linkage. vscht.cz The combination of these specific bands provides a unique spectral fingerprint, confirming the molecular structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring the absorption of light in the 200-800 nm range. libretexts.org The absorption of this energy promotes electrons from a ground state orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy unoccupied orbital, the Lowest Unoccupied Molecular Orbital (LUMO). hnue.edu.vnlibretexts.org The groups of atoms responsible for these absorptions are known as chromophores. hnue.edu.vn
In this compound, the phenyl and 4-methoxyphenyl rings act as the primary chromophores. These aromatic systems undergo characteristic π → π* transitions. libretexts.orguzh.ch The presence of the primary amine (-NH₂) and methoxy (-OCH₃) groups, which possess non-bonding electrons (n), also allows for n → π* transitions. hnue.edu.vnuzh.ch These substituents act as auxochromes, modifying the absorption wavelength (λ_max) and intensity (molar absorptivity, ε) of the chromophores. Both the hydroxylamine (B1172632) and methoxy groups are electron-donating and typically cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity). nih.govnih.gov
Interactive Data Table: Expected Electronic Transitions
| Transition Type | Involved Orbitals | Associated Chromophore/Group | Expected Wavelength Range (nm) | Expected Intensity |
| π → π | π (HOMO) → π (LUMO) | Phenyl Rings | ~250 - 280 | High |
| n → π | n (N, O) → π (LUMO) | Amine, Methoxy, Phenyl Rings | >280 | Low |
The primary absorption bands for this compound are expected to arise from π → π* transitions within the benzene (B151609) rings. The benzene E2-band (ca. 204 nm) and B-band (ca. 256 nm) are typically shifted to longer wavelengths and their intensities increased due to the substitution pattern. The overlapping spectra of the two distinct aromatic rings, influenced by the powerful auxochromes, would result in a complex absorption profile useful for characterization.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. thieme-connect.de By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a detailed model of the electron density can be constructed, revealing atomic coordinates, bond lengths, bond angles, and torsional angles with high precision. unimi.it Although a specific crystal structure for this compound is not publicly available, the following sections describe the principles of the techniques and the structural information that would be obtained from such an analysis.
This compound is a chiral molecule, as its central methine carbon is bonded to four different substituents (a phenyl group, a 4-methoxyphenyl group, an amino group, and a hydrogen atom). Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for unambiguously determining both the relative and absolute stereochemistry of such chiral compounds. usm.edu
Relative configuration describes the spatial arrangement of different parts of the molecule relative to each other. libretexts.org SCXRD provides this information directly by mapping the precise coordinates of every atom. The absolute configuration, which is the definitive (R) or (S) assignment at the stereocenter, can be determined through the analysis of anomalous dispersion effects. usm.edudtic.mil When using X-ray radiation of an appropriate wavelength, heavy atoms in the structure scatter out of phase. For light-atom organic molecules without a heavy atom, specialized techniques or careful data analysis, often involving the calculation of the Flack parameter, can reliably establish the true enantiomeric form present in the crystal. dtic.mil
Once the crystal structure is determined, Hirshfeld surface analysis can be employed as a powerful graphical tool to visualize and quantify the various intermolecular interactions that govern the crystal packing. nih.govresearchgate.net The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, colored to show the nature and intensity of contacts with neighboring molecules. iucr.org
Interactive Data Table: Predicted Contributions to Hirshfeld Surface
| Contact Type | Description | Predicted Contribution |
| H···H | Interactions between hydrogen atoms | Dominant (~45-55%) |
| C···H / H···C | van der Waals and C-H···π interactions | Significant (~25-35%) |
| O···H / H···O | Hydrogen bonds involving the methoxy group | Moderate (~5-10%) |
| N···H / H···N | Hydrogen bonds involving the amine group | Moderate (~5-10%) |
These quantitative insights are crucial for understanding the relative importance of different forces in the supramolecular assembly of the crystal. iucr.org
The stability and structure of a molecular crystal are dictated by a network of non-covalent interactions. mdpi.com In the case of this compound, the primary amine group (-NH₂) is a potent hydrogen-bond donor, while the oxygen atom of the methoxy group and the nitrogen of the amine group can act as hydrogen-bond acceptors. researchgate.net
The most significant interaction expected to direct the crystal packing is the intermolecular hydrogen bond. The N-H protons of the amine can form strong N-H···O bonds with the methoxy oxygen of a neighboring molecule or N-H···N bonds with the amine nitrogen. nih.gov These interactions would likely link molecules into chains or layers.
Theoretical and Computational Chemistry Studies of C 4 Methoxy Phenyl C Phenyl Methylamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic properties of many-body systems by determining the electron density rather than the complex many-electron wavefunction. bohrium.comelsevier.com Functionals like B3LYP, combined with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are commonly used to predict a wide range of molecular properties. openaccesspub.orgmdpi.com
The first step in most computational analyses is geometry optimization, a process that locates the minimum energy arrangement of atoms in a molecule. chemrxiv.org For C-(4-Methoxy-phenyl)-C-phenyl-methylamine, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation.
The structure features a central sp³-hybridized carbon atom bonded to a phenyl group, a 4-methoxyphenyl (B3050149) group, an amine group (-NH₂), and a hydrogen atom. The key conformational variables are the torsion angles defining the orientation of the two aromatic rings relative to each other and the positioning of the methoxy (B1213986) and amine substituents. Studies on similar diarylmethane structures show that the phenyl rings are typically not coplanar, adopting a twisted conformation to minimize steric hindrance. researchgate.net The dihedral angle between the benzene (B151609) rings in a related N-(4-methoxy phenyl) methanimine (B1209239) derivative was found to be 72.7°. researchgate.net The geometry of the methoxy group relative to its attached phenyl ring and the pyramidalization of the amine group are also critical parameters determined during optimization.
Table 1: Representative Optimized Geometrical Parameters for Phenyl and Methoxy Phenyl Moieties (Based on Analogous Compounds) Note: This table presents typical bond lengths and angles for the constituent parts of the molecule, derived from computational studies on similar structures, as specific optimized data for this compound is not readily available.
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G*) |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |
| C-O (methoxy) | ~1.36 Å | |
| O-CH₃ (methoxy) | ~1.43 Å | |
| C-N (amine) | ~1.40 - 1.47 Å | |
| Bond Angle | C-O-C (methoxy) | ~117° - 118° |
| H-N-H (amine) | ~104° - 107° |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and reactivity. youtube.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring. The methoxy (-OCH₃) and amine (-NH₂) groups are electron-donating, increasing the electron density and raising the energy of the HOMO. researchgate.net The LUMO, conversely, is likely distributed over the unsubstituted phenyl ring, which acts as the primary electron-acceptor region. The energy gap helps determine the molecule's polarizability and biological or chemical activity. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for Aniline (B41778) and Anisole (B1667542) Derivatives Note: This table provides a range of typical HOMO, LUMO, and energy gap values calculated for related aniline and anisole compounds to illustrate the expected electronic characteristics.
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Aniline Derivatives | -5.0 to -5.8 | -0.1 to -0.9 | ~4.1 to 5.2 |
| Anisole Derivatives | -5.5 to -6.2 | -0.5 to -1.2 | ~4.3 to 5.5 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov It maps the electrostatic potential onto the electron density surface of the molecule. walisongo.ac.id Color-coding reveals the charge distribution: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. mdpi.comwikimedia.org
In this compound, the most negative potential (red/yellow regions) is expected around the electronegative oxygen atom of the methoxy group and the nitrogen atom of the amine group due to their lone pairs of electrons. researchgate.net These sites are the primary centers for interaction with electrophiles. thaiscience.info The hydrogen atoms of the amine group would exhibit a strong positive potential (blue region), making them susceptible to nucleophilic interactions or hydrogen bonding. nih.gov The π-systems of the aromatic rings also represent regions of moderate negative potential. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like structure of a molecule, including charge distribution and intramolecular interactions like hyperconjugation. wikipedia.orgwisc.edu It examines the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). The stabilization energy (E⁽²⁾) associated with these interactions quantifies their significance. molfunction.com
For the target molecule, significant intramolecular interactions would include:
n → σ : Delocalization of the lone pair (n) on the nitrogen atom into the antibonding orbitals (σ) of adjacent C-C and C-H bonds.
n → π : Interaction of the nitrogen or oxygen lone pairs with the antibonding π orbitals of the phenyl rings, contributing to the electron-donating character of these substituents.
π → π *: Delocalization between the two aromatic rings, indicating electronic communication across the molecule's core.
These charge-transfer interactions stabilize the molecule and are key to understanding its electronic behavior and reactivity. openaccesspub.org NBO analysis can confirm that the natural Lewis structure accounts for a very high percentage of the total electron density, typically >97%. nih.govwikipedia.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate excited states and predict electronic absorption spectra (UV-Vis). mdpi.comrsc.org TD-DFT calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λₘₐₓ), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netyoutube.com
For this compound, the UV-Vis spectrum would be dominated by π → π* transitions within the aromatic systems. The calculations would likely reveal intense absorption bands in the UV region. The specific λₘₐₓ values are influenced by the substituents; the electron-donating methoxy and amine groups are expected to cause a bathochromic (red) shift compared to an unsubstituted benzhydrylamine core. TD-DFT analysis provides a detailed picture of which molecular orbitals are involved in each electronic transition. researchgate.net
Quantum Chemical Descriptors and Reactivity Indices
Based on the HOMO and LUMO energies obtained from DFT calculations, several global quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. researchgate.netnih.gov These indices provide a quantitative framework for concepts like hardness and electrophilicity.
Ionization Potential (I) : Approximated as I ≈ -EHOMO.
Electron Affinity (A) : Approximated as A ≈ -ELUMO.
Electronegativity (χ) : The tendency to attract electrons, χ = (I + A) / 2.
Chemical Hardness (η) : Resistance to change in electron distribution, η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S) : The reciprocal of hardness, S = 1 / η. Soft molecules are more reactive.
Electrophilicity Index (ω) : A measure of the energy lowering upon accepting maximal electron charge, ω = μ² / (2η), where μ is the chemical potential (μ = -χ).
These descriptors are invaluable for comparing the reactivity of different molecules and for developing quantitative structure-activity relationships (QSAR). nih.gov
Table 3: Formulas for Quantum Chemical Descriptors
| Descriptor | Formula (in terms of HOMO/LUMO energies) | Description |
|---|---|---|
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures electron-attracting tendency |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer |
| Chemical Softness (S) | S ≈ 2 / (ELUMO - EHOMO) | Reciprocal of hardness; indicates reactivity |
| Electrophilicity Index (ω) | ω ≈ (EHOMO + ELUMO)² / (8(ELUMO - EHOMO)) | Measures electrophilic character |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions, providing insights into reaction pathways and the high-energy, transient structures known as transition states. solubilityofthings.com For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of its reactions. nih.gov
The study of reaction mechanisms for structurally related benzhydryl amines often involves metal-catalyzed processes. acs.orgnih.gov Computational models can be employed to explore the step-by-step sequence of bond-breaking and bond-forming events. These models can help in understanding the role of catalysts and predicting the most likely reaction pathways.
Transition State Theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. wikipedia.org The transition state is the highest energy point along the reaction coordinate, representing a critical bottleneck for the reaction to proceed. solubilityofthings.com By locating and characterizing the transition state, chemists can calculate the activation energy (Ea), which is a key determinant of the reaction rate. youtube.com
For a hypothetical reaction involving this compound, computational chemists would first model the geometries of the reactants, products, and the transition state. The energies of these structures would then be calculated to determine the reaction's thermodynamic and kinetic parameters.
Illustrative Data for a Hypothetical Reaction:
The following table presents hypothetical data for a reaction involving this compound, based on computational studies of similar amine reactions. rsc.org This data illustrates the kind of information that can be obtained from such studies.
| Parameter | Calculated Value | Computational Method |
|---|---|---|
| Enthalpy of Reaction (ΔH) | -15.5 kcal/mol | DFT/B3LYP/6-31G |
| Activation Energy (Ea) | 25.2 kcal/mol | DFT/B3LYP/6-31G |
| Gibbs Free Energy of Activation (ΔG‡) | 30.8 kcal/mol | DFT/B3LYP/6-31G* |
Solvent Effects and Environmental Perturbations on Molecular Properties
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effects of different solvents on molecular properties. internationalscholarsjournals.comacs.org
For this compound, the polarity of the solvent is expected to play a crucial role. In polar solvents, the molecule's dipole moment would interact with the solvent's electric field, leading to changes in its electronic structure and stability. nih.gov These interactions can affect the energies of the ground state, excited states, and transition states, thereby influencing reaction rates and spectroscopic properties. dntb.gov.ua
Computational studies on aromatic amines have shown that solvent effects can alter the preferred conformation of the molecule and the nature of its frontier molecular orbitals (HOMO and LUMO). researchgate.net For instance, a polar solvent might stabilize a more polar conformer of this compound.
Hypothetical Solvent Effects on Molecular Properties:
The table below provides hypothetical data on how different solvents might affect key molecular properties of this compound, based on general principles and findings for similar organic molecules. mdpi.com
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Toluene | 2.38 | 2.1 | 4.8 |
| Dichloromethane | 8.93 | 2.5 | 4.7 |
| Acetonitrile (B52724) | 37.5 | 3.2 | 4.6 |
| Water | 80.1 | 3.8 | 4.5 |
Applications of C 4 Methoxy Phenyl C Phenyl Methylamine As a Key Building Block in Complex Organic Synthesis
Synthesis of Substituted Amines and Chiral Amine Derivatives
C-(4-Methoxy-phenyl)-C-phenyl-methylamine serves as a foundational scaffold for the synthesis of a variety of substituted amines. The primary amine group provides a reactive handle for N-alkylation, N-acylation, and other derivatization reactions, allowing for the introduction of diverse functional groups.
While direct applications of this compound as a chiral auxiliary are not extensively documented in publicly available research, the closely related compound, (S)-(-)-1-(4-methoxyphenyl)ethylamine, is a well-established chiral auxiliary. google.com Chiral auxiliaries are instrumental in asymmetric synthesis, where they are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, leading to the formation of a specific enantiomer of the desired product. The structural similarity suggests the potential for chiral derivatives of this compound to function in a similar capacity, guiding the stereoselective synthesis of complex chiral amines.
Table 1: Comparison of this compound and a Related Chiral Auxiliary
| Compound | Structure | Key Features | Common Application |
| This compound | Diphenylmethane backbone, primary amine | Starting material for amine synthesis | |
| (S)-(-)-1-(4-methoxyphenyl)ethylamine | Chiral center, primary amine | Chiral auxiliary in asymmetric synthesis |
Construction of Advanced Pharmaceutical Intermediates and Scaffolds
The structural motif of a diarylmethane amine is present in numerous biologically active compounds, making this compound an attractive starting point for the synthesis of advanced pharmaceutical intermediates and scaffolds. The ability to modify both the aromatic rings and the amine functionality allows for the creation of a library of compounds for drug discovery screening.
For instance, derivatives of N-(4-methoxyphenyl) amides have shown promise in the development of new therapeutic agents. A study on N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole, demonstrated significant antiparasitic activity against the nematode Toxocara canis. nih.gov This highlights the potential of the N-(4-methoxyphenyl)amine scaffold in designing new and effective pharmaceuticals.
Development of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The amine functionality of this compound can participate in cyclization reactions to form a variety of heterocyclic rings.
While direct examples of this compound in cyclocondensation reactions to form heterocycles are not readily found in the literature, the general reactivity of primary amines in such transformations is well-established. For example, (2-aminophenyl)chalcones undergo cyclocondensation reactions with 1,3-dicarbonyl compounds to yield substituted quinolines. nih.gov This suggests that this compound could potentially be utilized in similar strategies to construct novel heterocyclic systems containing the (4-methoxyphenyl)(phenyl)methyl moiety.
Role in Natural Product Synthesis
The synthesis of complex natural products often relies on the use of versatile and strategically functionalized building blocks. While the direct application of this compound in the total synthesis of a natural product is not prominently reported, the 4-methoxyphenyl (B3050149) group is a common feature in many natural products and their synthetic intermediates. The presence of this group in this compound makes it a potentially useful precursor for the synthesis of such molecules.
Hydroxylated biphenyl (B1667301) units, which can be conceptually related to the diaryl structure of the title compound, are found in many bioactive natural products. nih.gov The synthesis of these natural products often involves the coupling of smaller phenolic precursors.
Contribution to Materials Science Applications
The incorporation of specific functional groups into polymers can impart desirable properties for various materials science applications. The amine and aromatic functionalities of this compound and its derivatives make them interesting candidates for the development of functional polymers.
Research has shown the synthesis of functional polymers from vanillin (B372448) derivatives, which share the methoxyphenyl moiety. nih.govscirp.org These polymers can be designed to be photo cross-linkable and smart, responding to external stimuli. The amine group in derivatives of this compound could be utilized to create polymers with applications in areas such as drug delivery, sensors, or as components in advanced composite materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for C-(4-Methoxy-phenyl)-C-phenyl-methylamine, and how can purity be optimized?
- Methodology :
- Step 1 : Utilize condensation reactions between 4-methoxyphenyl precursors and phenylmethylamine derivatives under controlled pH and temperature. For example, reactions involving KOH in dimethyl sulfoxide (DMSO) followed by carbon disulfide addition can yield intermediates (e.g., compound 5 in ) .
- Step 2 : Purify via recrystallization (ethanol or dimethylformamide) to remove unreacted starting materials. Monitor purity using HPLC-TOF (exact mass: 310.2045 Δppm < 0.5) .
- Key Considerations : Optimize reaction time (e.g., 1 hour at 25°C) and stoichiometry to minimize byproducts.
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Workflow :
- FTIR-ATR : Confirm functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹, aromatic C-H bends) .
- GC-MS (EI) : Compare fragmentation patterns to reference standards (e.g., m/z 310.44 base peak) .
- NMR : Assign peaks for methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). Cross-reference with databases like NIST Chemistry WebBook .
Q. What are the stability and storage requirements for this compound?
- Stability : Store below -20°C in amber vials to prevent photodegradation. Avoid exposure to moisture (hygroscopic amines may hydrolyze) .
- Handling : Use inert atmosphere (N₂/Ar) during synthesis and storage. Follow safety protocols for amine handling (gloves, masks, fume hoods) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate thermochemical properties (atomization energies, ionization potentials). Basis sets like 6-31G* are suitable for geometry optimization .
- Outputs : Compare computed IR spectra with experimental FTIR-ATR data to validate accuracy .
Q. How can conflicting spectroscopic data (e.g., GC-MS vs. HPLC-TOF) be resolved during analysis?
- Troubleshooting Strategy :
- Step 1 : Verify sample preparation (e.g., derivatization for GC-MS may alter volatility).
- Step 2 : Cross-validate using orthogonal techniques (e.g., GC-IR for functional group confirmation alongside HPLC-TOF for mass accuracy) .
- Case Study : Inconsistent GC-MS peaks may arise from thermal decomposition; lower injection temperatures (e.g., 250°C vs. 300°C) can mitigate this .
Q. What strategies optimize the compound’s bioactivity in antimicrobial or receptor-binding studies?
- Experimental Design :
- Derivatization : Synthesize analogues (e.g., chromene-fused derivatives) to enhance lipophilicity and target affinity. See for polycyclic synthesis protocols .
- Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. Correlate structural features (e.g., methoxy group position) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
